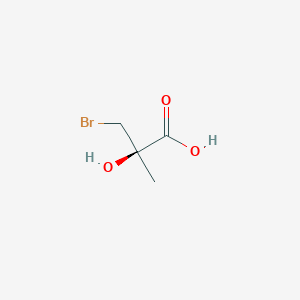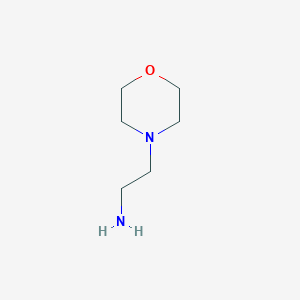
4-(2-Aminoethyl)morpholine
Vue d'ensemble
Description
N-Aminoéthylmorpholine: est un composé organique de formule chimique C6H14N2O . Il appartient à la classe des morpholines, caractérisées par un cycle à six chaînons contenant à la fois des atomes d'azote et d'oxygène. .
Mécanisme D'action
Target of Action
The primary target of 4-(2-Aminoethyl)morpholine is the lysosome . Lysosomes are cellular organelles that contain acid hydrolase enzymes to break down waste materials and cellular debris. They are the primary digestive component of cell, providing the main mechanism of recycling cell’s organic material.
Mode of Action
This compound interacts with its target, the lysosome, by serving as an important lysosome-targeting group . This interaction leads to changes in the lysosome’s function, enabling it to perform specific tasks such as imaging hydrogen sulfide in living cells .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of lysosome-targetable fluorescent probes for hydrogen sulfide imaging in living cells . This suggests that it may influence pathways related to cellular imaging and detection.
Pharmacokinetics
Its solubility in chloroform and methanol suggests that it may be well-absorbed and distributed in the body
Result of Action
The primary result of this compound’s action is the creation of a lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells . This allows for the visualization and study of hydrogen sulfide, a biologically relevant molecule, within the cellular environment.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to air , suggesting that its stability and efficacy may be affected by exposure to oxygen. Additionally, it should be stored in a dark place, indicating that light may also influence its action
Analyse Biochimique
Biochemical Properties
4-(2-Aminoethyl)morpholine plays a significant role in biochemical reactions. It is used as a ligand and reacts with nickel (II) nitrite to form trans-bis [4- (2-aminoethyl)morpholine]dinitronickel (II)
Cellular Effects
It is known to be used in the synthesis of the lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be involved in the synthesis of the lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles:
Voie de l'éthanolamine:
Méthodes de production industrielle:
Analyse Des Réactions Chimiques
Types de réactions:
Réactifs et conditions courants:
Agents oxydants: Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs: Borohydrure de sodium, hydrure de lithium aluminium.
Réactifs de substitution: Chlorure de thionyle, chlorure de tosyle.
Produits principaux:
- Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés N-oxyde, tandis que les réactions de substitution peuvent produire divers composés morpholine substitués .
Applications De Recherche Scientifique
Chimie:
- La N-Aminoéthylmorpholine est utilisée comme ligand en chimie de coordination et comme brique élémentaire pour la synthèse de molécules plus complexes .
Biologie:
- Elle sert de groupe de ciblage des lysosomes dans la synthèse de sondes fluorescentes pour des applications d'imagerie dans les cellules vivantes .
Médecine:
- Le composé est utilisé dans le développement d'agents antimicrobiens et d'autres produits pharmaceutiques en raison de sa capacité à interagir avec les cibles biologiques .
Industrie:
- La N-Aminoéthylmorpholine est utilisée dans la production de polymères, de tensioactifs et d'inhibiteurs de corrosion .
Mécanisme d'action
Le mécanisme d'action de la N-Aminoéthylmorpholine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Par exemple, elle peut agir comme un ligand pour certains ions métalliques, facilitant ainsi divers processus biochimiques. La capacité du composé à former des complexes stables avec les métaux la rend utile en catalyse et dans d'autres applications industrielles .
Comparaison Avec Des Composés Similaires
Composés similaires:
- N-Méthylmorpholine
- 4-(2-Aminoéthyl)morpholine
- 2-Morpholinoéthanamine
Comparaison:
- N-Méthylmorpholine a une structure similaire mais possède un groupe méthyle au lieu d'un groupe aminoéthyle. Elle est principalement utilisée comme solvant et catalyseur.
- 4-(2-Aminoéthyl)morpholine est presque identique à la N-Aminoéthylmorpholine mais peut différer légèrement en termes de réactivité et d'applications.
- 2-Morpholinoéthanamine est un autre analogue proche, souvent utilisé dans des applications similaires mais peut avoir des propriétés physiques différentes .
La N-Aminoéthylmorpholine se distingue par ses applications spécifiques dans le ciblage des lysosomes et sa polyvalence dans la formation de divers dérivés à des fins industrielles et de recherche.
Propriétés
IUPAC Name |
2-morpholin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-1-2-8-3-5-9-6-4-8/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIVICVCHVMHMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044408 | |
| Record name | 2-Morpholinoethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2038-03-1 | |
| Record name | 4-Morpholineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2038-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Morpholinoethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002038031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Morpholinoethylamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03096 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Morpholineethanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Morpholinoethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-morpholinoethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-MORPHOLINOETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T92F2H779P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-(2-Aminoethyl)morpholine?
A1: The molecular formula of this compound is C6H14N2O, and its molecular weight is 130.19 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Researchers commonly employ several spectroscopic techniques to characterize this compound and its derivatives:
- FTIR (Fourier-transform infrared spectroscopy): FTIR helps identify functional groups and analyze bond vibrations within the molecule. []
- NMR (Nuclear Magnetic Resonance): ¹H, ¹³C, and ³¹P NMR spectroscopy provide detailed information about the structure, connectivity, and environment of atoms within the molecule. [, , ]
- Mass spectrometry (ESI-MS): This technique determines the molecular weight and fragmentation patterns of the compound, aiding in structural elucidation. [, ]
Q3: How does this compound act as a ligand in metal complexes?
A3: this compound functions as a N,N'-bidentate ligand, meaning it can bind to a metal ion through its two nitrogen atoms (one in the morpholine ring and the other in the aminoethyl group). [, , , ] This often results in the formation of stable chelate rings.
Q4: What types of metal complexes have been synthesized with this compound, and what are their potential applications?
A4: A diverse range of metal complexes incorporating this compound have been synthesized, including those with cadmium, [, ] iron, [] nickel, [] and copper. [, , ] These complexes exhibit various structural motifs, such as dimers, chains, and trinuclear cores, and have been investigated for potential applications in areas like:
- Antibacterial agents: Some cadmium and copper complexes show promising antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). [, ]
- Anticancer agents: Certain cyclotriphosphazene derivatives containing this compound demonstrate anticancer activity against specific cancer cell lines. []
- Dye-sensitized solar cells (DSSCs): Ferrocenyl-containing cyclotriphosphazenes incorporating this compound have been explored as potential redox mediators in DSSCs. []
Q5: How does this compound contribute to the properties of these metal complexes?
A5: The incorporation of this compound as a ligand influences the complexes' properties in several ways:
- Structure: It dictates the coordination geometry around the metal ion, affecting the overall shape and nuclearity of the complex. [, , ]
- Biological activity: The nature of the metal ion and the overall structure of the complex, influenced by the ligand, contribute to its specific biological activity, such as antibacterial or anticancer properties. [, , ]
Q6: What is the significance of studying the Hirshfeld surface analysis of this compound complexes?
A6: Hirshfeld surface analysis helps visualize and quantify intermolecular interactions within the crystal structure of these complexes. [, , ] This provides valuable insights into the packing arrangements, stability, and potentially the solid-state properties of the materials.
Q7: How does this compound function in the synthesis of moclobemide?
A7: this compound acts as the amine nucleophile in the enzymatic synthesis of moclobemide, a monoamine oxidase A inhibitor. It reacts with 4-chlorobenzoic acid in the presence of the amide bond synthetase McbA and an ATP recycling system. []
Q8: Have any structure-activity relationship (SAR) studies been conducted on this compound derivatives?
A8: Yes, SAR studies have been conducted, particularly focusing on cyclotriphosphazene derivatives containing this compound. [, ] These studies aim to understand the influence of different substituents on the phosphazene ring on biological activities, such as antimicrobial, anticancer, and DNA-binding properties. For instance, research suggests that the nature of the heterocyclic substituent on the phosphorus atoms significantly affects the DNA cleavage activity. []
Q9: How is computational chemistry employed in the study of this compound and its derivatives?
A9: Computational methods, such as density functional theory (DFT), play a crucial role in understanding the properties and behavior of this compound-containing molecules. These methods help in:
- Geometry optimization: Predicting the most stable three-dimensional structure of the molecule. []
- Electronic structure analysis: Determining the energy levels of molecular orbitals (HOMO, LUMO), which can provide insights into reactivity and spectroscopic properties. [, ]
- Predicting magnetic properties: DFT calculations can estimate exchange coupling constants (J values) in metal complexes, helping to understand their magnetic behavior. []
- Molecular docking: Simulating the interaction of molecules with biological targets like DNA or proteins, providing information on potential binding modes and affinities. []
Q10: Are there any QSAR models available for this compound derivatives?
A10: While specific QSAR models for this compound derivatives are not extensively discussed in the provided research, QSAR studies are often conducted during SAR investigations. These models correlate molecular descriptors (calculated properties) with biological activities, allowing for the prediction of activity for new, untested compounds.
Q11: What biological activities have been reported for this compound-containing compounds?
A11: A range of biological activities have been reported, including:
- Antibacterial activity: Primarily exhibited by metal complexes containing this compound, particularly against gram-positive bacteria and some multidrug-resistant strains. [, , ]
- Antifungal activity: Some cyclotriphosphazene derivatives demonstrate antifungal activity against specific fungal strains. []
- Anticancer activity: Certain cyclotriphosphazene derivatives exhibit cytotoxicity against cancer cell lines, suggesting potential as anticancer agents. [, ]
- DNA binding and cleavage: Some derivatives can interact with DNA, potentially interfering with DNA replication and transcription processes. [, ]
- Carbonic anhydrase activation: this compound and its derivatives can activate specific carbonic anhydrase enzymes, which are involved in various physiological processes, including pH regulation and ion transport. [, ]
Q12: How does this compound contribute to the lysosome-targeting ability of some probes?
A12: The this compound moiety serves as a lysosome-targetable group in fluorescent probes. [, , ] While the exact mechanism is not fully elucidated in the provided research, it's likely related to the protonation of the morpholine and amine groups in the acidic lysosomal environment, leading to probe accumulation within lysosomes.
Q13: What are the potential applications of lysosome-targeting this compound probes?
A13: Lysosome-targeting probes incorporating this compound hold potential for:
- Lysosomal pH sensing: Monitoring pH changes within lysosomes, which are crucial for various cellular processes and can be altered in disease states. [, , ]
- Hydrogen sulfide detection: Detecting H2S levels specifically within lysosomes, shedding light on its role in lysosomal function and cellular signaling. []
- Subcellular imaging: Visualizing lysosomes within living cells to study their morphology, dynamics, and involvement in cellular events. []
Q14: Has the environmental impact of this compound been investigated?
A14: While the provided research primarily focuses on the synthesis, characterization, and biological applications of this compound and its derivatives, further studies are needed to assess its environmental impact comprehensively. This would involve investigating its ecotoxicological effects, biodegradability, and potential for accumulation in the environment.
Q15: Are there alternative compounds or strategies being explored that offer similar properties or applications?
A15: Research is continuously exploring alternative compounds and strategies with improved efficacy, safety, and sustainability. For instance, in the context of carbonic anhydrase activation, various other amino acids and amines are being investigated for their potential as activators. [, ] Similarly, new drug delivery systems and targeting ligands are being developed to enhance the specificity and efficacy of therapeutic agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
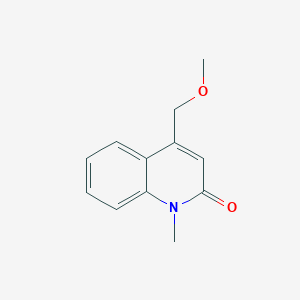
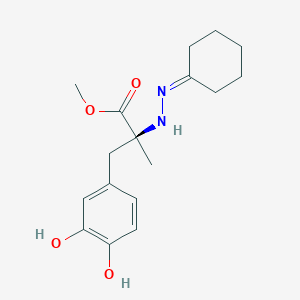
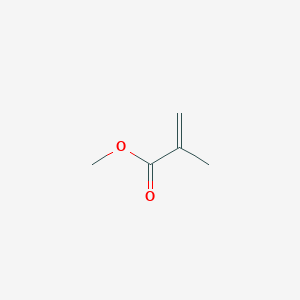
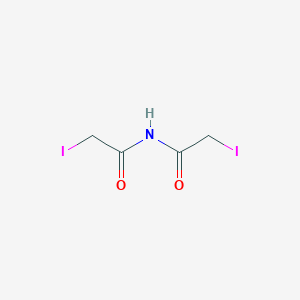
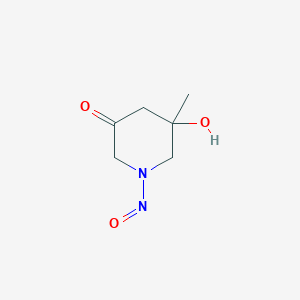
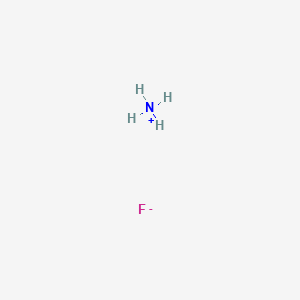
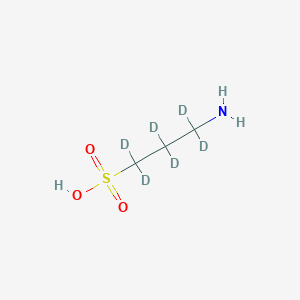
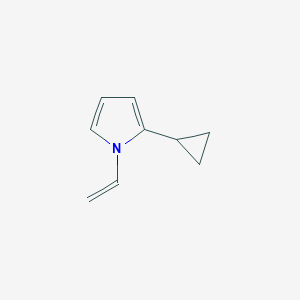
![[(2R,3S,4R,5R,6S)-3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B49796.png)
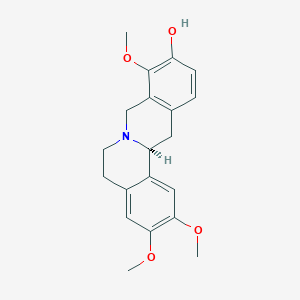
![3-Cyclohexene-1,2-diol, 5-[(1R)-1,5-dimethyl-4-hexen-1-yl]-2-methyl-](/img/structure/B49802.png)
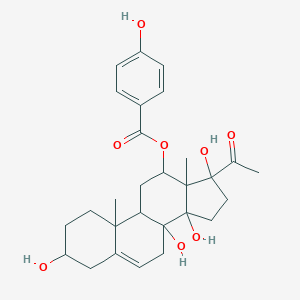
![4-[(1R)-1,5-Dimethyl-4-hexen-1-yl]-6-hydroxy-2-cycloehexen-1-one](/img/structure/B49806.png)
